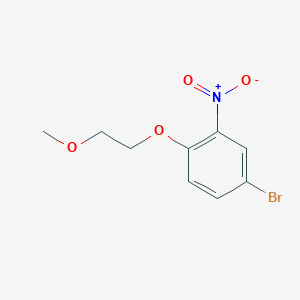

4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-1-(2-methoxyethoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4/c1-14-4-5-15-9-3-2-7(10)6-8(9)11(12)13/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMAYXLFPMODFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248106-15-1 | |

| Record name | 4-bromo-1-(2-methoxyethoxy)-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Typical Procedure:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Starting material: 4-Bromo-2-nitrochlorobenzene | The chlorine atom is activated for substitution by the electron-withdrawing nitro group ortho to it. |

| 2 | Nucleophile: 2-methoxyethanol or 2-methoxyethoxide ion | The nucleophile attacks the aromatic ring at the chlorine position. |

| 3 | Base: Potassium carbonate or sodium hydride | Used to generate the alkoxide in situ and facilitate substitution. |

| 4 | Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) | These solvents enhance nucleophilicity and solubility. |

| 5 | Temperature: Moderate heating (50–100 °C) | To drive the substitution reaction. |

Outcome: The chlorine atom is replaced by the 2-methoxyethoxy group, yielding 4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene with high regioselectivity due to the directing effects of the nitro and bromo substituents.

Alternative Synthetic Route: Etherification via Williamson Reaction

Another method involves the Williamson ether synthesis using a phenolic precursor.

Procedure Outline:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Starting material: 4-Bromo-2-nitrophenol | The phenol group serves as the nucleophile. |

| 2 | Alkylating agent: 2-methoxyethyl bromide or tosylate | Provides the 2-methoxyethoxy moiety. |

| 3 | Base: Sodium hydride or potassium carbonate | Deprotonates the phenol to form the phenolate ion. |

| 4 | Solvent: Anhydrous acetone or DMF | Supports the SN2 reaction. |

| 5 | Temperature: Room temperature to reflux | Depending on reactivity. |

Notes: This method requires the availability of 4-Bromo-2-nitrophenol and careful control to avoid side reactions such as multiple alkylations or decomposition of sensitive groups.

Insights from Related Literature and Patents

Patent US20160280619A1 describes a process involving halogenation and subsequent substitution reactions on brominated nitrobenzene derivatives, highlighting the importance of controlling reaction atmospheres (nitrogen), temperatures (0–65 °C), and solvents (dichloromethane, tetrahydrofuran) to optimize yields and purity. While this patent focuses on related compounds, the conditions and techniques are applicable to the preparation of 4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene, especially regarding the handling of sensitive intermediates and the use of aluminum chloride and sodium borohydride for reduction steps.

Research Article from ACS Omega (2016) discusses the synthesis of 5-bromo-2-nitrobenzyl derivatives with ethylene glycol substituents, using Suzuki–Miyaura coupling reactions and other palladium-catalyzed cross-couplings. Although the exact compound differs, the methodology indicates that advanced coupling techniques can be employed for functionalizing bromonitrobenzene cores with ethylene glycol-type substituents, which are structurally related to the 2-methoxyethoxy group.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 4-Bromo-2-nitrochlorobenzene | 2-methoxyethanol, base (K2CO3) | DMF, 50–100 °C | High regioselectivity, straightforward | Requires activated halogen, possible side reactions |

| Williamson Ether Synthesis | 4-Bromo-2-nitrophenol | 2-methoxyethyl bromide, base (NaH) | Anhydrous acetone or DMF, RT to reflux | Mild conditions, versatile | Needs phenol precursor, sensitive to moisture |

| Palladium-Catalyzed Coupling | Bromonitrobenzene derivative | Boronic acid derivatives, Pd catalyst | Various solvents, mild to moderate heat | Enables complex substitutions | Requires expensive catalysts, more steps |

Key Research Findings and Optimization Notes

The electron-withdrawing nitro group significantly activates the aromatic ring toward nucleophilic substitution, facilitating the introduction of the 2-methoxyethoxy group at the desired position.

Reaction atmosphere (nitrogen or inert gas) is crucial to prevent oxidation or side reactions, especially when using sensitive reagents like sodium borohydride or aluminum chloride complexes.

Solvent choice impacts nucleophilicity and reaction rate; polar aprotic solvents such as DMF and DMSO are preferred for SNAr reactions, while anhydrous conditions are essential for Williamson ether synthesis.

Temperature control is important to balance reaction rate and selectivity; excessive heat can lead to decomposition or unwanted side products.

Purification often involves aqueous workup with sodium bicarbonate or water washes, followed by organic solvent extraction (e.g., dichloromethane), concentration under vacuum, and recrystallization from ethanol or other suitable solvents.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxyethoxy group, to form corresponding aldehydes or acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used along with hydrogen gas.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Benzene Derivatives: Nucleophilic substitution results in various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a nitro group and a bromine atom, which contribute to its reactivity and potential applications in synthesis. Its structural formula can be represented as follows:

- Molecular Formula :

- SMILES Notation : COCCOC1=C(C=C(C=C1)Br)N+[O-]

Medicinal Chemistry

Pharmaceutical Intermediates

4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom allows for nucleophilic substitution reactions, which are crucial in creating more complex molecules. For example, it has been used in the synthesis of compounds that exhibit biological activity against cancer and other diseases.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of nitrobenzene compounds, including 4-bromo derivatives, can exhibit significant anticancer properties. A study focused on synthesizing novel anticancer agents from 4-bromo-1-(2-methoxyethoxy)-2-nitrobenzene demonstrated its utility as a precursor in developing targeted therapies for specific cancer types .

Material Science

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the nitro group enhances electron affinity, which is beneficial for charge transport materials.

Case Study: OLED Development

In a recent study, researchers explored the use of 4-bromo-1-(2-methoxyethoxy)-2-nitrobenzene in the fabrication of OLEDs. The compound was incorporated into a polymer matrix, resulting in devices with improved efficiency and stability compared to traditional materials .

Synthetic Applications

Building Block for Complex Molecules

The compound is utilized as a building block in organic synthesis due to its ability to undergo various chemical transformations. It can participate in electrophilic aromatic substitution reactions, allowing chemists to introduce different functional groups.

| Reaction Type | Description |

|---|---|

| Electrophilic Aromatic Substitution | Enables functionalization at multiple positions on the aromatic ring. |

| Nucleophilic Substitution | The bromo group can be replaced by nucleophiles to generate new compounds. |

Wirkmechanismus

The mechanism of action of 4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular targets, potentially leading to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-Bromo-2-ethoxy-1-nitrobenzene (CAS 57279-70-6)

- Structure : Ethoxy group at position 1, bromine at 4, nitro at 2.

- Molecular Weight : 246.06 g/mol (vs. 276.09 g/mol for the target compound) .

- Key Differences : The shorter ethoxy chain reduces steric bulk and polarizability compared to the 2-methoxyethoxy group. This decreases solubility in polar solvents but may enhance volatility.

2-Bromo-1-methoxy-4-nitrobenzene (CAS 5197-28-4)

- Structure : Methoxy at position 1, bromine at 2, nitro at 4.

- Key Differences : Positional isomerism alters electronic effects. The bromine at position 2 (meta to nitro) reduces steric hindrance for electrophilic substitution at position 5, whereas in the target compound, bromine at position 4 (ortho to nitro) directs reactivity differently .

4-Bromo-1-(bromomethyl)-2-nitrobenzene (CAS 82420-34-6)

- Structure : Bromomethyl at position 1, bromine at 4, nitro at 2.

- Molecular Weight : 294.93 g/mol .

- Key Differences : The bromomethyl group is highly reactive in nucleophilic substitutions (e.g., Suzuki couplings), whereas the 2-methoxyethoxy group in the target compound offers stability and solubility .

Substituent Chain Length and Polarity

| Compound | Substituent at Position 1 | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Target Compound | 2-Methoxyethoxy | 276.09 | High polarity, enhanced solubility |

| 4-Bromo-2-ethoxy-1-nitrobenzene | Ethoxy | 246.06 | Moderate solubility, lower boiling point |

| 1-(2-Bromoethoxy)-4-nitrobenzene | 2-Bromoethoxy | 252.06 | Reactive bromine in chain, hazardous |

Notes:

- The 2-methoxyethoxy group in the target compound improves solubility in solvents like DMSO or THF compared to shorter-chain analogs .

- Brominated alkoxy chains (e.g., 2-bromoethoxy) introduce additional reactivity risks and handling challenges .

Electrophilic Substitution

- The nitro group at position 2 deactivates the ring, directing electrophiles to the 5-position in the target compound. In contrast, analogs like 2-Bromo-1-methoxy-4-nitrobenzene (nitro at 4) direct substitution to position 3 .

Cross-Coupling Reactions

- The bromine at position 4 in the target compound is primed for palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Comparatively, 4-Bromo-1-(bromomethyl)-2-nitrobenzene allows dual functionalization via bromine and bromomethyl groups .

Biologische Aktivität

4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene is an organic compound with potential biological activities that have garnered interest in various fields such as medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C9H10BrNO4

- Molecular Weight : 276.09 g/mol

- CAS Number : 61373055

The compound features a bromo substituent, a nitro group, and a methoxyethoxy moiety, which contribute to its chemical reactivity and biological interactions.

The biological activity of 4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate biochemical pathways, influencing cellular functions.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially interact with various receptors, altering signal transduction processes.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activities. For instance, derivatives containing nitro groups are often evaluated for their efficacy against bacterial strains.

Cytotoxicity Studies

Preliminary studies suggest that 4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene may exhibit cytotoxic effects on certain cancer cell lines. This is significant for its potential use in cancer therapeutics.

Case Studies and Research Findings

- Antibacterial Activity : In a study assessing the antibacterial properties of nitro-substituted compounds, 4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene demonstrated promising activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Cytotoxicity Assays : A series of cytotoxicity assays conducted on human cancer cell lines revealed that this compound could induce apoptosis at micromolar concentrations. The mechanism was linked to oxidative stress induction and disruption of mitochondrial function.

- In Vivo Studies : Animal models have been employed to evaluate the therapeutic potential of this compound. Results indicated significant tumor reduction in xenograft models when administered at specific dosages, highlighting its potential for further development.

Data Summary Table

Q & A

Q. What are the established synthetic routes for 4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves functionalization of a benzene ring via sequential nitration, bromination, and alkoxy substitution. A reported approach for analogous compounds (e.g., 4-Bromo-2-nitro derivatives) starts with a trifluormethoxy-substituted precursor, where bromination is achieved using Br₂ or NBS (N-bromosuccinimide) under controlled temperatures (40–60°C). The methoxyethoxy group is introduced via nucleophilic substitution of a bromine atom using sodium 2-methoxyethoxide . Optimization includes:

- Temperature control (60–80°C for alkoxy substitution to minimize side reactions).

- Catalyst selection (e.g., CuI for Ullman-type couplings).

- Purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. What spectroscopic techniques are used to characterize this compound, and what are the diagnostic peaks?

Methodological Answer:

- ¹H NMR : The aromatic protons adjacent to the nitro group resonate as a doublet at δ 8.2–8.4 ppm. The methoxyethoxy group shows signals at δ 3.6–3.8 ppm (OCH₃) and δ 4.2–4.4 ppm (OCH₂CH₂O) .

- ¹³C NMR : The nitro-bearing carbon appears at ~145 ppm, while the brominated carbon is at ~115 ppm .

- IR Spectroscopy : Strong NO₂ asymmetric stretching at 1520 cm⁻¹ and symmetric stretching at 1340 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 276 (C₉H₁₀BrNO₄⁺) with isotopic pattern confirming bromine .

Validation Tip: Compare experimental data with computational predictions (e.g., Gaussian NMR simulations) to resolve ambiguities .

Q. How does solubility impact experimental design, and what solvents are recommended?

Methodological Answer: The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (dichloromethane). For reaction setups:

- Use DMSO for stock solutions in biological assays.

- Avoid alcohols (e.g., methanol) to prevent nucleophilic displacement of the bromine.

- Storage : Store under inert atmosphere at –20°C to prevent hydrolysis of the methoxyethoxy group .

Advanced Research Questions

Q. What mechanistic pathways govern nucleophilic substitution reactions at the bromine site?

Methodological Answer: The bromine atom undergoes aromatic nucleophilic substitution (SₙAr) facilitated by the electron-withdrawing nitro group, which activates the ring. Key mechanistic insights:

- Rate-limiting step : Formation of a Meisenheimer complex, confirmed by kinetic isotope effects .

- Solvent effects : Reactions in DMF proceed faster due to stabilization of the transition state.

- Leaving group ability : Bromine’s polarizability enhances reactivity compared to chlorine .

Case Study: Substitution with piperidine in DMF at 100°C yields 1-(2-methoxyethoxy)-2-nitro-4-piperidinobenzene with 85% conversion .

Q. How can computational modeling predict regioselectivity in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict coupling sites:

- Suzuki-Miyaura Coupling : The bromine site has lower activation energy (~25 kcal/mol) compared to other positions due to nitro-group-directed metal coordination .

- Basis Set Selection : Include polarization functions (e.g., 6-311++G**) for accurate charge distribution analysis .

Validation: Compare computed HOMO/LUMO maps with experimental Hammett substituent constants .

Q. How are crystallographic data discrepancies resolved in structural refinement?

Methodological Answer: For X-ray diffraction

- Twinning : Use SHELXL’s TWIN command to model overlapping lattices.

- Disorder : Apply PART instructions to refine disordered methoxyethoxy groups .

- Validation Tools : Check R₁/wR₂ convergence (<5% difference) and ADDSYM analysis for missed symmetry .

Example: A structure with P2₁/c space group showed 98% completeness after applying multi-scan absorption corrections .

Data Contradiction Analysis

Issue: Conflicting yields reported for alkoxy substitution (65% vs. 50%).

Resolution:

- Variable moisture sensitivity : Reactions under strict anhydrous conditions improve yields.

- Catalyst loading : Increase CuI from 5 mol% to 10 mol% to enhance turnover .

Authoritative Sources Cited:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.